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Compound of Interest

Compound Name: Spiro[3.4]octan-2-one

Cat. No.: B3041920 Get Quote

An In-depth Technical Guide to Spiro[3.4]octan-2-one for Advanced Chemical Research

Abstract
Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry and

materials science due to their inherent three-dimensional and conformationally restricted

nature. This guide provides a comprehensive technical overview of Spiro[3.4]octan-2-one, a

fundamental representative of this compound class. We will delve into its precise

nomenclature, structural characteristics, validated synthetic pathways, and detailed

spectroscopic characterization. The document is intended for researchers, scientists, and drug

development professionals seeking to leverage the unique properties of spirocyclic ketones in

advanced applications.

IUPAC Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The

compound in question is systematically named according to the International Union of Pure and

Applied Chemistry (IUPAC) nomenclature rules for spiro compounds.

IUPAC Name:Spiro[3.4]octan-2-one[1]

This name is deconstructed as follows:

Spiro: Indicates a single atom (the spiroatom, which is C5 in this case) is common to two

rings.
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[3.4]: These numbers, enclosed in square brackets and separated by a period, denote the

number of carbon atoms in each ring linked to the spiroatom, starting with the smaller ring. In

this molecule, there are three carbons in the cyclobutanone ring (C1, C2, C3) and four

carbons in the cyclopentane ring (C6, C7, C8, C9) connected to the central spiro carbon.

octan: Specifies the total number of carbon atoms in both rings (4 in the first ring + 5 in the

second ring - 1 spiroatom = 8 total carbons).

-2-one: Indicates the presence of a ketone functional group (a carbonyl, C=O) at the second

position of the spirocyclic system. Numbering begins in the smaller ring at a carbon adjacent

to the spiroatom and proceeds around that ring first.

Chemical Structure
The structural representation of Spiro[3.4]octan-2-one is critical for understanding its reactivity

and steric profile.

Caption: IUPAC structure of Spiro[3.4]octan-2-one with numbering.

Physicochemical Properties
A summary of the core computed and experimental properties is essential for laboratory

handling and reaction planning.

Property Value Source

Molecular Formula C₈H₁₂O PubChem[1]

Molecular Weight 124.18 g/mol PubChem[1]

CAS Number 41463-77-8 PubChem[1]

Appearance Combustible liquid PubChem[1]

Canonical SMILES C1CCC2(C1)CC(=O)C2 PubChem[1]

InChIKey
FGUMOUPJTIVALZ-

UHFFFAOYSA-N
PubChem[1]
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Synthesis and Reaction Mechanisms
The construction of the spiro[3.4]octane framework is a key challenge. While numerous

methods exist for spirocycle synthesis, a common and reliable approach involves

intramolecular cyclization or cycloaddition reactions. A conceptually straightforward synthesis

can be envisioned starting from commercially available cyclopentanone.

Retrosynthetic Analysis
A logical retrosynthetic pathway helps in identifying practical starting materials and key

transformations. The target molecule can be disconnected at the C3-C4 and C1-C4 bonds,

suggesting a [2+2] cycloaddition or an intramolecular alkylation of a suitable precursor derived

from cyclopentanone.

Spiro[3.4]octan-2-one

1-(3-halopropyl)cyclopentanecarboxylic acid halide

Intramolecular
Friedel-Crafts type acylation

1-(3-hydroxypropyl)cyclopentanecarbonitrile

Halogenation &
Hydolysis

Cyclopentanone

Cyanohydrin formation
& Alkylation

Click to download full resolution via product page

Caption: Retrosynthetic analysis for Spiro[3.4]octan-2-one.
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Exemplary Synthetic Protocol
This protocol describes a plausible multi-step synthesis. The causality for each step is

explained to provide insight into the experimental design.

Objective: To synthesize Spiro[3.4]octan-2-one from cyclopentanone.

Step 1: Synthesis of 1-(2-cyanoethyl)cyclopentanol

Rationale: This step introduces a three-carbon chain onto the cyclopentane ring, which will

ultimately form the cyclobutanone ring. A Wittig or Horner-Wadsworth-Emmons reaction is

chosen for its high efficiency in forming carbon-carbon double bonds.

To a solution of cyclopentanone (1.0 eq) in a suitable solvent like THF, add triethyl

phosphonoacetate (1.1 eq) and a strong base such as sodium hydride (1.1 eq) at 0 °C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl

ether.

The resulting α,β-unsaturated ester is then subjected to Michael addition with a cyanide

source (e.g., KCN) to introduce the cyano group.

Reduce the ester functionality to an alcohol using a mild reducing agent like LiBH₄.

Step 2: Intramolecular Cyclization

Rationale: An acid-catalyzed intramolecular cyclization of the cyanohydrin intermediate will

form the desired spirocyclic ketone. The acidic conditions promote the hydrolysis of the nitrile

to a carboxylic acid, followed by a cyclization-decarboxylation sequence.

Dissolve the product from Step 1 in a mixture of concentrated sulfuric acid and water.

Heat the mixture under reflux for 4-6 hours. The progress can be monitored by Thin Layer

Chromatography (TLC).
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Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium

bicarbonate.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield pure

Spiro[3.4]octan-2-one.

Spectroscopic Characterization: A Self-Validating
System
The identity and purity of the synthesized Spiro[3.4]octan-2-one must be confirmed through a

combination of spectroscopic techniques. Each method provides a piece of the structural

puzzle, and together they form a self-validating system.

Logical Workflow for Characterization

Mass Spectrometry (MS) Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR)

Obtain Mass Spectrum

Confirm Molecular Ion Peak
 (M+) at m/z = 124

Validates Molecular Formula

Structure Confirmed

Obtain IR Spectrum

Identify Key Stretches:
~1780 cm⁻¹ (C=O in 4-ring)

~2950 cm⁻¹ (C-H sp³)

Confirms Functional Groups

¹³C NMR

Observe 7 distinct C signals
(1x C=O, 1x spiro C, 5x CH₂)

Confirms Carbon Skeleton

¹H NMR

Analyze chemical shifts,
integrations, and splitting patterns

Details Proton Environment

Click to download full resolution via product page
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Caption: Logical workflow for the spectroscopic confirmation of Spiro[3.4]octan-2-one.

Predicted Spectroscopic Data
The following table summarizes the expected data from standard spectroscopic analyses.

These values are based on established principles of spectroscopy and data from analogous

structures.
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Technique Expected Observations Rationale

¹H NMR
Multiple complex multiplets

between δ 1.5-3.0 ppm.

The molecule has several

diastereotopic protons due to

the rigid spirocyclic structure,

leading to complex splitting

patterns. Protons alpha to the

carbonyl (on C1 and C3) would

be expected further downfield

(δ ~2.5-3.0 ppm).

¹³C NMR

~δ 215-220 ppm: Carbonyl

carbon (C2).~δ 50-60 ppm:

Spiro carbon (C4).~δ 20-40

ppm: Multiple signals for the

remaining five CH₂ carbons.

The carbonyl carbon in a four-

membered ring is significantly

deshielded. The spiro carbon

is a quaternary, non-

protonated carbon and will

appear downfield. Due to

molecular symmetry, C6/C8

and C1/C3 might be

equivalent, reducing the total

number of signals. A total of 7

signals are expected.

IR Spec.

~1780 cm⁻¹ (strong, sharp):

C=O stretch.2850-2960 cm⁻¹

(strong): C(sp³)-H stretch.

The carbonyl stretching

frequency is significantly

higher than in a typical acyclic

ketone (~1715 cm⁻¹) due to

the ring strain of the

cyclobutanone, which

increases the s-character of

the C=O bond.

Mass Spec.

m/z 124: Molecular ion peak

(M⁺).m/z 96: Loss of ethylene

(C₂H₄) via retro-[2+2]

cycloreversion.m/z 81: Further

fragmentation.

High-resolution mass

spectrometry should confirm

the elemental composition

C₈H₁₂O. The fragmentation

pattern can provide further

structural evidence.
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Applications in Research and Drug Development
The rigid, three-dimensional structure of spiro[3.4]octane derivatives makes them highly

valuable building blocks in drug discovery.[2][3][4]

Scaffold for Novel Therapeutics: The defined spatial arrangement of substituents on the

spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.[5]

This is a key strategy to "escape from flatland"—the over-reliance on flat, aromatic rings in

drug design.[4]

Bioisosteric Replacement: Spirocyclic motifs can serve as bioisosteres for more common

groups like gem-dimethyl or tert-butyl groups, offering improved metabolic stability and

physicochemical properties.

Privileged Structures: The spiro[3.4]octane framework has been identified in potent inhibitors

of therapeutic targets. For instance, derivatives have shown promise as inhibitors of

Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy and Monoacylglycerol

Lipase (MAGL).[2]

The ketone functionality in Spiro[3.4]octan-2-one serves as a versatile chemical handle for

further elaboration, allowing for the introduction of diverse functional groups to explore the

chemical space around the core scaffold.

Conclusion
Spiro[3.4]octan-2-one is more than a simple bicyclic ketone; it is a foundational building block

for constructing complex, three-dimensional molecules. Its synthesis, while requiring careful

planning, is achievable through established organic chemistry reactions. Its unambiguous

characterization relies on a synergistic application of modern spectroscopic techniques. For

researchers in drug discovery and materials science, understanding the properties and

potential of this and related spirocycles opens doors to novel molecular designs with superior

performance characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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